molecular formula C20H14ClFN6 B15139639 MTX-241F

MTX-241F

カタログ番号: B15139639
分子量: 392.8 g/mol
InChIキー: OTZBLQVBEFIDEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine is a synthetically designed organic compound for biochemical research. This molecule features a quinazoline core scaffold, a structure frequently investigated for its inhibitory activity against various protein kinases . The specific mechanism of action for this compound is an area of active research, though molecules of this class often function by competitively binding to the ATP-binding site of target kinases, thereby modulating signaling pathways critical for cell proliferation and survival . Its potential research applications are primarily in the field of oncology, where it may be used in in vitro studies to explore kinase signaling in disease models, including various cancer cell lines . Researchers may utilize this compound to study its effects on cellular processes such as angiogenesis and metastasis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

分子式

C20H14ClFN6

分子量

392.8 g/mol

IUPAC名

5-[4-(6-chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine

InChI

InChI=1S/C20H14ClFN6/c21-15-7-18-12(6-16(15)22)3-4-28(18)19-14-5-11(1-2-17(14)26-10-27-19)13-8-24-20(23)25-9-13/h1-2,5-10H,3-4H2,(H2,23,24,25)

InChIキー

OTZBLQVBEFIDEG-UHFFFAOYSA-N

正規SMILES

C1CN(C2=CC(=C(C=C21)F)Cl)C3=NC=NC4=C3C=C(C=C4)C5=CN=C(N=C5)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinazoline ring, and finally the introduction of the pyrimidine moiety. Key reagents and conditions include:

    Indole Synthesis: Starting with 6-chloro-5-fluoroindole, which can be synthesized via electrophilic substitution reactions.

    Quinazoline Formation: The indole derivative is then reacted with appropriate reagents to form the quinazoline ring, often involving cyclization reactions.

    Pyrimidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups such as halides or amines.

科学的研究の応用

5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of 5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

類似化合物との比較

Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and related molecules:

Compound ID/Name Structural Features Key Substituents Biological Activity (Reported/Assumed) References
Target Compound Quinazoline-pyrimidin-2-amine, 2,3-dihydroindole 6-Cl, 5-F on dihydroindole Anticancer (kinase inhibition assumed) -
4-Chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine Pyrimidin-2-amine, piperidine-pyrazole linker Cl, dimethoxyphenyl Unknown (kinase targeting possible)
6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine Quinazolin-2-amine, triazine-morpholino linker Cl, phenyl, morpholino Unknown (solubility-enhanced design)
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine Pyrimidin-4-amine, fluoropyridinyl F, pyridinyl Unknown (potential antimicrobial)
Pazopanib Derivatives (e.g., N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine) Pyrimidine-indazole-quinazoline hybrids Cl, methylindazole Anticancer (VEGFR/PDGFR inhibition)
5-(3-Iodo-1H-indazol-6-yl)pyrimidin-2-amine Pyrimidin-2-amine, indazole Iodo-indazole Anticancer (reported in )

Key Findings from Comparative Analysis

Substituent Impact on Activity: The 6-chloro-5-fluoro substitution on the dihydroindole in the target compound likely enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogues (e.g., dimethoxyphenyl in ). Fluorine’s electron-withdrawing effect may also improve binding affinity . Morpholino-containing compounds (e.g., ) prioritize solubility but may sacrifice target specificity compared to the dihydroindole’s rigid, planar structure in the target molecule.

Indazole-based compounds (e.g., ) demonstrate comparable anticancer activity but differ in substituent bulk (iodo vs. chloro-fluoro), which affects pharmacokinetics and off-target risks.

Therapeutic Implications: The target compound’s dihydroindole-quinazoline hybrid is structurally distinct from pazopanib derivatives (indazole-quinazoline), suggesting unique kinase selectivity profiles . Fluorinated pyridines (e.g., ) or thieno-pyrimidines (e.g., ) highlight divergent applications (antimicrobial vs. anticancer), emphasizing the role of core heterocycles in determining biological pathways.

Q & A

What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis involves coupling a quinazoline core with a substituted pyrimidine-2-amine. Key steps include:

  • Buchwald-Hartwig amination for introducing the dihydroindole moiety, using Pd(PPh₃)₄ (10 mol%) and Na₂CO₃ in DME:H₂O (10:1) at 150°C .
  • Suzuki-Miyaura cross-coupling for pyrimidine attachment, employing Pd(dppf)Cl₂ and boronic acids in dioxane/water at 100°C .
  • Iodination (if required) using K₂CO₃ and iodine in DMF at 65°C .
    Critical Factors:
  • Catalyst choice (Pd-based for cross-coupling), solvent polarity, and temperature significantly impact yield. For example, DMF at 90°C achieves rapid coupling but may require purification via column chromatography .

Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the quinazoline and pyrimidine rings. The dihydroindole’s NH and aromatic protons appear as distinct singlets in DMSO-d₆ .
  • HPLC-MS : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₃ClFN₇) to ensure stoichiometric accuracy .

What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity?

Level: Basic
Methodological Answer:

  • Kinase Inhibition Assays : Use ATP-binding FRET assays (e.g., Z′-LYTE™) to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR). Include staurosporine as a positive control .
  • Cellular Proliferation Assays : Test in cancer cell lines (e.g., HCT-116 or A549) via MTT assays, comparing dose-response curves (1–100 µM) to establish EC₅₀ .

How can structure-activity relationship (SAR) studies optimize potency and selectivity?

Level: Advanced
Methodological Answer:

  • Modify Substituents :
    • Dihydroindole : Replace Cl/F with Br or CF₃ to enhance hydrophobic interactions .
    • Pyrimidine-2-amine : Introduce methyl or methoxy groups to improve solubility without compromising binding .
  • Biological Testing : Compare IC₅₀ across derivatives using kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity hotspots .

What computational strategies predict binding modes and guide molecular optimization?

Level: Advanced
Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Focus on hydrogen bonds (e.g., pyrimidine-NH to kinase hinge region) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of the dihydroindole-quinazoline conformation in solvated systems .
  • QSAR Models : Train regression models (e.g., Random Forest) on inhibitory data to prioritize synthetic targets .

How can scaling up the synthesis maintain yield and purity?

Level: Advanced
Methodological Answer:

  • Process Optimization :
    • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and improve turnover .
    • Continuous Flow Reactors : Implement microfluidic systems for Suzuki couplings, ensuring consistent temperature and mixing .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

How should researchers resolve discrepancies in biological activity data across assay conditions?

Level: Advanced
Methodological Answer:

  • Standardize Assays : Use identical ATP concentrations (e.g., 10 µM) and incubation times (1 hr) to minimize variability .
  • Orthogonal Validation : Confirm IC₅₀ values via SPR (surface plasmon resonance) for direct binding affinity measurement, bypassing enzymatic activity artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to buffer pH or co-solvents .

What safety protocols are critical when handling intermediates with reactive halogens (e.g., Cl, F)?

Level: Basic
Methodological Answer:

  • Containment : Use fume hoods for iodination steps (e.g., K₂CO₃/I₂ in DMF) to prevent halogen vapor exposure .
  • Waste Management : Quench excess iodine with Na₂S₂O₃ before disposal .
  • PPE : Wear nitrile gloves and goggles during Pd catalyst handling to avoid dermal/oral toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。